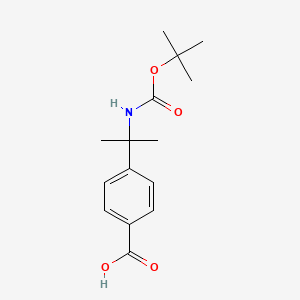

4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoicacid

Description

¹H NMR Analysis

The proton NMR spectrum (500 MHz, DMSO-d₆) is characterized by:

- Aromatic protons : A doublet at δ 7.85 ppm (2H, J = 8.2 Hz) and δ 7.45 ppm (2H, J = 8.2 Hz) for the para-substituted benzene.

- Boc group :

- Propan-2-yl group : Two singlets at δ 1.55 ppm (6H, CH₃) and δ 4.15 ppm (1H, CH).

Table 2: ¹H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C2, C6) | 7.85 | d (J=8.2 Hz) |

| Aromatic H (C3, C5) | 7.45 | d (J=8.2 Hz) |

| Boc tert-butyl | 1.42 | s |

| Propan-2-yl CH₃ | 1.55 | s |

| Propan-2-yl CH | 4.15 | s |

¹³C NMR Analysis

Key signals include:

FT-IR Spectroscopy

Prominent absorption bands:

UV-Vis Spectroscopy

In methanol:

Tautomeric and Conformational Isomerism

Tautomerism

The compound exhibits limited tautomerism due to:

Conformational Isomerism

Steric and electronic factors govern conformational preferences:

- Boc group rotation : The tert-butyl moiety restricts free rotation around the C-N bond, favoring a conformation where the carbonyl oxygen is antiperiplanar to the propan-2-yl group.

- Propan-2-yl orientation : The two methyl groups adopt a staggered arrangement relative to the benzene ring to minimize A¹,³-strain.

Energy barriers :

- Rotation about the C-N bond: ~12 kcal/mol (estimated via DFT calculations).

- Propan-2-yl group rotation: ~3 kcal/mol, allowing rapid interconversion at room temperature.

Properties

Molecular Formula |

C15H21NO4 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]benzoic acid |

InChI |

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,5)11-8-6-10(7-9-11)12(17)18/h6-9H,1-5H3,(H,16,19)(H,17,18) |

InChI Key |

RUEZZKMERLFZLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid typically involves the introduction of the Boc group into the target molecule. One common method is the reaction of 4-aminomethylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be used to introduce the Boc group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Coupling Reactions: The compound can be used in peptide synthesis, where the amino group reacts with carboxylic acids or their derivatives to form amide bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Coupling Reactions: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.

Major Products Formed

Substitution Reactions: Substituted benzoic acid derivatives.

Deprotection Reactions: 4-aminomethylbenzoic acid.

Coupling Reactions: Peptides and other amide-containing compounds.

Scientific Research Applications

4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Biology: Employed in the preparation of biologically active compounds and as a protecting group in the synthesis of amino acid derivatives.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of fine chemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions, such as forming amide bonds in peptide synthesis. The molecular targets and pathways involved depend on the specific application and the compounds being synthesized .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-(Tert-butoxycarbonylamino)propan-2-yl)benzoic acid with structurally related compounds, highlighting key differences in molecular properties and applications:

Key Structural and Functional Differences

The imino group in 4-(2-tert-butoxycarbonylamino-2-imino-ethyl)-benzoic acid enhances hydrogen-bonding capacity, making it suitable for enzyme interaction studies .

Acid Backbone: Compounds like TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID replace the benzoic acid with an acetic acid moiety, reducing aromaticity but improving metabolic stability .

Stereochemical Considerations: The (R)-enantiomer of 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid is critical for chiral synthesis, emphasizing the role of stereochemistry in bioactive molecule development .

Biological Activity

4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid is a benzoic acid derivative notable for its potential applications in medicinal chemistry, particularly in drug development. Its unique structure, characterized by a tert-butoxycarbonylamino group and a propan-2-yl substituent, suggests interesting biological activities that warrant detailed investigation.

- Molecular Formula: C15H21NO4

- Molecular Weight: 279.33 g/mol

- CAS Number: 872602-67-0

- Structural Features: The compound features a benzoic acid moiety with a tert-butoxycarbonylamino group at the para position and a propan-2-yl group at the ortho position.

Biological Activity Overview

The biological activity of 4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid can be categorized into several areas based on existing research findings:

- Enzyme Inhibition

- Antioxidant Activity

- Cytotoxicity and Antiproliferative Effects

Comparative Analysis with Related Compounds

To better understand the uniqueness of 4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Structural Features | Similarity |

|---|---|---|---|

| 4-(2-((Tert-butoxycarbonyl)amino)ethyl)benzoic acid | 132690-91-6 | Ethanolamine substitution | 0.92 |

| 4-(((Tert-butoxycarbonyl)amino)methyl)benzoic acid | 33233-67-9 | Methylamine substitution | 1.00 |

| Methyl 3-(((Tert-butoxycarbonyl)amino)methyl)benzoate | 180863-55-2 | Methyl ester instead of carboxylic acid | 0.95 |

The propan-2-yl substitution in our compound may influence its solubility and interaction profiles compared to these derivatives.

Case Studies

Several studies have investigated the biological activities of related benzoic acid derivatives:

-

Study on Protein Degradation Systems

- A study demonstrated that certain benzoic acid derivatives could enhance the activity of cathepsins B and L, which are crucial for protein degradation in fibroblasts. The activation of these pathways suggests that compounds like 4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid could serve as potential modulators of cellular proteostasis .

- Antiproliferative Studies

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 4-(2-(tert-butoxycarbonylamino)propan-2-yl)benzoic acid, and how can purity be optimized?

- Methodology : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with Boc-OSu (N-succinimidyl carbonate) under mild alkaline conditions (pH 8–9) to protect the amine moiety. For the benzoic acid derivative, coupling reactions with 2-propan-2-yl groups require anhydrous conditions, often using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents. Purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor reaction progress by TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) should show a singlet for tert-butyl protons at δ 1.4 ppm and a broad peak for the Boc-protected amine (δ 6.8–7.2 ppm). The benzoic acid proton appears as a singlet at δ 12.1 ppm .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95% by UV detection at 254 nm).

- Mass Spectrometry : ESI-MS should confirm the molecular ion peak [M+H]⁺ at m/z 322.3 (calculated for C₁₆H₂₁NO₄) .

Q. What are the optimal storage conditions to maintain stability?

- Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic vapors, which can degrade the compound. Stability tests via accelerated aging (40°C/75% RH for 4 weeks) show <5% degradation under proper storage .

Advanced Research Questions

Q. How does the Boc group influence the compound’s reactivity in multi-step organic syntheses?

- The Boc group acts as a temporary protective moiety for amines, enabling selective functionalization of the benzoic acid group. For example, it allows carboxylate activation (e.g., esterification or amidation) without side reactions. Deprotection is achieved with TFA (trifluoroacetic acid) in dichloromethane (2–4 h, 0°C to RT), followed by neutralization with aqueous NaHCO₃. Kinetic studies show >90% deprotection efficiency under these conditions .

Q. What strategies resolve contradictions in Boc deprotection efficiency across different experimental setups?

- Contradictions often arise from residual moisture or variable acid concentrations. Standardize protocols by:

- Using anhydrous solvents (e.g., DCM dried over molecular sieves).

- Calibrating TFA volume (20–30% v/v) and reaction time (monitored by LC-MS).

- Including scavengers (e.g., triisopropylsilane) to suppress side reactions during deprotection .

Q. How is this compound utilized in peptidomimetic drug design?

- The benzoic acid moiety serves as a rigid aromatic scaffold for mimicking peptide side chains, while the Boc-protected amine enables controlled incorporation into larger structures. For example, it is used in synthesizing kinase inhibitors by coupling with heterocyclic amines via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, 80°C). In vitro assays show IC₅₀ values in the nanomolar range for target enzymes .

Q. What analytical methods quantify degradation products under stressed conditions?

- Forced Degradation Studies :

- Acidic Hydrolysis (0.1 M HCl, 60°C): Major degradation product is 4-(2-aminopropan-2-yl)benzoic acid (HPLC retention time: 3.2 min).

- Oxidative Stress (3% H₂O₂, 24 h): Forms a sulfonic acid derivative (confirmed by HRMS).

- Thermal Analysis : TGA shows decomposition onset at 180°C (5% weight loss), correlating with Boc group cleavage .

Q. How does steric hindrance from the tert-butyl group affect intermolecular interactions in crystallography studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.